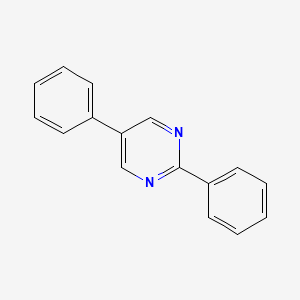

2,5-Diphenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYRZXKTUUUXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353835 | |

| Record name | 2,5-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29134-16-5 | |

| Record name | 2,5-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2,5 Diphenylpyrimidine and Its Derivatives

Direct Synthesis Approaches and Optimization

Direct synthesis methods provide a foundational approach to constructing the pyrimidine (B1678525) core, often involving the condensation of multiple components in a single pot.

Classic Condensation Reactions

The traditional synthesis of substituted pyrimidines often relies on the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For the synthesis of 2,5-diphenylpyrimidine, a classical approach involves the reaction of benzamidine (B55565) with a suitably substituted three-carbon component. For instance, the condensation of benzamidine hydrochloride with α-phenyl-β-dimethylaminoacrolein can yield 2,5-diphenylpyrimidine.

Another established method is the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride. mdpi.com This reaction can be catalyzed by strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce substituted pyrimidines in excellent yields. mdpi.com A notable development involves a three-component reaction utilizing benzamidine, primary alcohols, and 1-phenylethanol, catalyzed by Ni(II)-NNO pincer complexes, which proceeds via an acceptorless dehydrogenative annulation. acs.org This method is efficient, producing a variety of 2,4,6-trisubstituted pyrimidines with water and hydrogen gas as the only byproducts. acs.org

A specific example demonstrates the synthesis of 2-phenyl-4-arylpyrimidines through a reaction of benzamidine hydrochloride, an aryl ketone, and DMSO, which acts as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). organic-chemistry.org

Biginelli-Type Reactions for Pyrimidine Core Formation

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of pyrimidine synthesis. mdpi.com While the classic Biginelli reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones, modifications and related multi-component reactions can be adapted to form fully aromatic pyrimidine systems. mdpi.commdpi.com

To access a broader range of substitution patterns, including those found in 2,5-disubstituted pyrimidines, multi-step sequences often begin with a Biginelli condensation. The resulting dihydropyrimidinone can be aromatized and further functionalized. mdpi.comresearchgate.net For instance, a synthetic route can involve a three-component Biginelli condensation, followed by oxidative dehydrogenation to a 2-hydroxypyrimidine (B189755), O-sulfonylation, and finally a Suzuki-Miyaura cross-coupling to introduce the desired aryl groups. mdpi.comresearchgate.net

While the direct three-component synthesis of 2,5-diphenylpyrimidine via a classic Biginelli reaction is not straightforward, Biginelli-like reactions using different starting materials have expanded the scope. For example, a three-component reaction of an aromatic aldehyde, deoxybenzoin, and urea or thiourea, catalyzed by TMSCl and Co(OAc)₂·4H₂O, can produce 4,5,6-trisubstituted dihydropyrimidin-2-ones. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds, including diarylpyrimidines. These methods offer high efficiency and functional group tolerance, starting from pre-functionalized pyrimidine cores.

Suzuki Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 2,5-diphenylpyrimidine synthesis, this methodology typically involves the reaction of a dihalopyrimidine precursor, such as 2,5-dibromopyrimidine, with phenylboronic acid. nih.gov The reaction is catalyzed by a palladium complex, often in the presence of a suitable base and ligand.

The regioselectivity of the Suzuki coupling on polyhalogenated pyrimidines is a key consideration. For 2,5-dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the C2 position, which is more electrophilic. nih.gov However, reaction conditions can be optimized to achieve sequential or double coupling. For instance, the use of Pd(OAc)₂ with an N-heterocyclic carbene (NHC) ligand has been shown to facilitate the selective arylation of 2,5-dibromopyridines. nih.gov

Microwave-assisted Suzuki coupling has emerged as an efficient method. Studies on 2,4-dichloropyrimidine (B19661) have shown that the C4 position is generally more reactive. mdpi.com However, careful optimization of catalyst, base, and temperature allows for controlled mono- or diarylation. mdpi.combeilstein-journals.org A ligand-free system using palladium acetate (B1210297) in an aqueous medium has also been developed for the regioselective synthesis of aryl-substituted pyridines. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling

| Precursor | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | - | - | 2-Phenyl-5-bromopyrimidine | nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene/H₂O | 3,5-Diphenyl-2,4,6-trimethylpyridine | beilstein-journals.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | nih.gov |

N-Directed Palladium-Catalyzed C–H Arylation

Direct C–H arylation represents a highly atom-economical approach, avoiding the need for pre-halogenated substrates. In this strategy, a nitrogen atom within the pyrimidine ring acts as a directing group, guiding a palladium catalyst to selectively activate and functionalize a C–H bond on an adjacent phenyl ring. mdpi.comresearchgate.net

This methodology has been successfully applied to 2-arylpyrimidine substrates. The pyrimidine nitrogen directs the regioselective phenylation at the ortho position(s) of the C2-connected phenyl ring. mdpi.comresearchgate.net Recent advancements utilize LED-activated, photoredox-mediated Pd(OAc)₂-catalyzed C–H arylation at room temperature. mdpi.com This green chemistry-compliant transformation uses phenyldiazonium salts as the aryl source and a ruthenium or iridium photoredox initiator. mdpi.comnih.gov

While the pyrimidine itself can serve as a directing group, its directing ability is weaker than that of other N-heterocycles like pyridine (B92270). mdpi.comnih.gov Nevertheless, protocols have been developed for the direct C–H arylation of simple 2-arylpyrimidines using various catalytic systems, including those based on iron, rhodium, and cobalt-manganese. mdpi.com

Table 2: Catalytic Systems for N-Directed C–H Arylation of 2-Arylpyrimidines

| Catalyst System | Aryl Source | Key Features | Ref |

|---|---|---|---|

| Pd(OAc)₂ / Ru(II) or Ir(III) photoinitiator | Phenyldiazonium salts | LED-activated, Room temperature | mdpi.com |

| Iron-catalysis | Phenyl-Grignard reagents | - | mdpi.com |

| Rhodium-catalysis | ArSi(OMe)₃ or Ar₃In | High temperature | mdpi.com |

| Cobalt-manganese co-catalysis | Arylboronic acids | - | mdpi.com |

Regioselective Functionalization Techniques

Beyond the primary synthesis of the 2,5-diphenylpyrimidine scaffold, regioselective functionalization allows for the introduction of additional chemical diversity. This is crucial for tuning the molecule's properties for various applications.

One key strategy involves the selective functionalization of pyrimidinone tautomers. Pyrimidin-2(1H)-ones exist in equilibrium with their 2-hydroxypyrimidine tautomers. Alkylation of the ambident anion can occur at either the nitrogen or oxygen atom. rsc.orgrsc.org While N-alkylation is often the predominant outcome, reaction conditions can be tuned to favor O-alkylation. rsc.orgrsc.org A notable development is the use of caesium carbonate (Cs₂CO₃) in DMF, which promotes regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones to yield O-functionalized 4,6-diphenylpyrimidines in high yields without the need for a catalyst. rsc.orgrsc.org

Direct C–H functionalization can also be applied to the pyrimidine ring itself, although this is less common than functionalization of the phenyl substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to certain types of functionalization. mdpi.com For poly-substituted pyrimidines, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, regioselective substitution can be achieved by carefully controlling reaction conditions and catalysts, allowing for the stepwise introduction of different nucleophiles.

Selective O-Functionalization of Pyrimidinones (B12756618)

The functionalization of pyrimidinones at the oxygen or nitrogen sites presents a significant challenge due to the ambident nature of the pyrimidinone anion. rsc.org Traditionally, achieving selective O-alkylation of pyrimidin-2(1H)-ones required a two-step process: chlorination of the pyrimidinone followed by a substitution reaction with an alcohol. rsc.orgrsc.org However, recent advancements have led to more direct and milder methods.

A notable development is a facile, one-step, catalyst-free methodology for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. rsc.orgresearchgate.net This approach utilizes cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to achieve high selectivity for the O-alkylated product over the N-alkylated isomer. rsc.orgresearchgate.net The reaction proceeds under mild conditions, with the addition of the alkyl halide at 0 °C, followed by stirring at room temperature. rsc.org This method has proven effective for a variety of substituted 4,6-diphenylpyrimidin-2(1H)-ones and different alkyl halides, consistently providing the desired O-functionalized products in high yields, typically ranging from 81% to 91%. rsc.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have provided insight into the role of the base, indicating that the transition state for the formation of the O-regioisomer is energetically more favorable with Cs₂CO₃ compared to other bases like potassium carbonate (K₂CO₃). rsc.orgresearchgate.net This methodology represents a significant improvement, offering a streamlined and efficient route to O-alkylated 4,6-diphenylpyrimidines. rsc.org

Table 1: Regioselective O-Alkylation of Substituted 4,6-Diphenylpyrimidin-2(1H)-ones

| Substrate (4,6-diphenylpyrimidin-2(1H)-one derivative) | Alkylating Agent | Base/Solvent | Yield (%) | Reference |

| 4,6-Diphenylpyrimidin-2(1H)-one | Propargyl bromide | Cs₂CO₃ / DMF | 81-91 | rsc.org |

| 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one | Propargyl bromide | Cs₂CO₃ / DMF | 81-91 | rsc.org |

| Electron-releasing group substituted pyrimidinone | Propargyl bromide | Cs₂CO₃ / DMF | 81-91 | rsc.org |

| Electron-withdrawing group substituted pyrimidinone | Propargyl bromide | Cs₂CO₃ / DMF | 81-91 | rsc.org |

Strategic Halogenation and Subsequent Derivatization

Halogenation of the pyrimidine ring is a key strategic step for the subsequent derivatization of 2,5-diphenylpyrimidine. Introducing a halogen atom, such as chlorine, creates an electrophilic site on the pyrimidine core. This halogen then serves as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions to introduce new functional groups.

One example of this strategy involves the use of 4,6-dichloro-2,5-diphenylpyrimidine (B1587407) as an electrophile. sigmaaldrich.com This di-halogenated compound can react with nucleophiles to create more complex derivatives. For instance, it is used in the synthesis of H-chelate containing 2-quinazolylacetonitrile derivatives through its reaction with 2-cyanomethylquinazoline. sigmaaldrich.com This highlights how halogenation provides a powerful handle for molecular elaboration, allowing the pyrimidine scaffold to be connected to other heterocyclic systems. The process of halogenation followed by derivatization is a common synthetic route for expanding the chemical space of pyrimidine-based compounds. researchgate.net

Table 2: Application of Halogenated Diphenylpyrimidine in Synthesis

| Halogenated Precursor | Reactant | Product Type | Reference |

| 4,6-Dichloro-2,5-diphenylpyrimidine | 2-Cyanomethylquinazoline | H-chelate containing 2-quinazolylacetonitrile derivative | sigmaaldrich.com |

Oxidative Cyclization and Dimerization Pathways

Novel cyclization reactions offer alternative and often elegant pathways to the pyrimidine core, starting from acyclic or different heterocyclic precursors. These methods can provide access to unique substitution patterns that are difficult to achieve through traditional condensation reactions.

An unprecedented synthetic route to substituted pyrimidines involves the oxidative cyclodimerization of 2H-azirine precursors. nih.govmdpi.com Specifically, 2H-azirine-2-carboxylates can undergo dimerization to form pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the presence of air. nih.gov This reaction is remarkable in that it involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in the second. nih.govmdpi.com

The proposed mechanism, supported by experimental studies and DFT calculations, involves several key steps. nih.gov The process is initiated by the slow, air-mediated oxidation of triethylamine to generate N,N-diethylhydroxylamine in a very low concentration. nih.gov This nucleophile adds to an azirine molecule to form an (aminooxy)aziridine intermediate, which then opens to generate an azomethine ylide. nih.govresearchgate.net This ylide subsequently participates in a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine. nih.gov The reaction's efficiency can be enhanced by the addition of a radical initiator, which accelerates the process and leads to higher yields of the pyrimidine product. nih.gov This method has been successfully applied to the synthesis of dimethyl 2,5-diphenylpyrimidine-4,6-dicarboxylate from its corresponding azirine precursor. mdpi.com

Table 3: Synthesis of Diphenylpyrimidine Derivatives via Oxidative Cyclodimerization

| Azirine Precursor | Reagents/Conditions | Product | Reference |

| Methyl 3-phenyl-2H-azirine-2-carboxylate | Triethylamine, Air, Heat | Dimethyl 2,5-diphenylpyrimidine-4,6-dicarboxylate | nih.govmdpi.com |

Iii. Theoretical and Computational Chemistry of 2,5 Diphenylpyrimidine Systems

Electronic Structure and Quantum Chemical Analysis

The electronic architecture of a molecule is fundamental to its chemical behavior. For 2,5-diphenylpyrimidine systems, computational chemistry offers a powerful lens to examine this architecture in detail.

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for determining the geometries and electronic states of molecules. researchgate.netu-tokyo.ac.jp Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT has become a popular and cost-effective alternative that can provide a good balance between computational expense and accuracy. u-tokyo.ac.jpmpg.de

In the context of 2,5-diphenylpyrimidine derivatives, DFT has been employed to model molecular structures. For instance, in a study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine, DFT modeling revealed a distorted molecular structure due to the steric bulk of the pyrazolyl and phenyl groups at adjacent positions on the pyrimidine (B1678525) ring. rsc.orgresearchgate.netbohrium.com This distortion is a critical factor influencing the molecule's interaction with other chemical species.

The calculation of electronic states is also a key application of these methods. mdpi.comaps.org DFT calculations can elucidate the nature of excited states, which is crucial for understanding the photophysical properties of these compounds. rsc.org For example, in rhodium(III) complexes of a 2,5-diphenylpyrimidine-based ligand, DFT modeling helped to explain the emissive properties of one complex and the non-emissive nature of its isomer by analyzing the deactivation pathways of their excited states. rsc.orgbohrium.com

The choice of computational method and basis set is critical for obtaining accurate results. While methods like CIS and CCS are generally considered less accurate for excitation energies, more advanced methods such as CC2, CIS(D), and ADC(2) provide more reliable data on excited-state properties. researchgate.net

Table 1: Selected Computational Methods in Quantum Chemistry

| Method | Description | Common Applications |

| Ab Initio | Based on first principles, using the Schrödinger equation. | High-accuracy calculations for small molecules, benchmarking. mpg.de |

| DFT | Uses electron density to calculate energy. | Geometry optimization, electronic structure, reaction mechanisms. u-tokyo.ac.jp |

| CIS | Configuration Interaction with Single excitations. | Basic excited state calculations, often qualitatively useful. researchgate.net |

| TD-DFT | Time-Dependent Density Functional Theory. | Calculation of electronic absorption spectra and excited states. mdpi.com |

| CASPT2/MRCI | Multi-reference methods. | Accurate excitation energies for complex systems, but computationally expensive. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This energy gap can also provide insights into the electronic absorption properties of a molecule. ossila.com

For pyrimidine-based systems, FMO analysis has been used to understand their therapeutic potential. In a study of pyrimidine-based inhibitors of the MARK4 enzyme, the HOMO-LUMO gap was calculated for a series of compounds. nih.gov For one particular compound, the HOMO was found to be localized over a piperazine-1-carboximidamide (B1302283) fragment, while the LUMO was located on the 4-(6-(p-tolyl)pyrimidin-4-yl) portion of the molecule. nih.gov

The localization of the HOMO and LUMO within a molecule is also a critical aspect of FMO analysis. malayajournal.org The HOMO region is typically associated with the ability to donate electrons, while the LUMO region is associated with accepting electrons. malayajournal.org This information is invaluable for predicting how a molecule will interact with other species in a chemical reaction.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for a Pyrimidine Derivative

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.2822 malayajournal.org | Energy of the highest occupied molecular orbital. malayajournal.org |

| LUMO Energy | -1.2715 malayajournal.org | Energy of the lowest unoccupied molecular orbital. malayajournal.org |

| HOMO-LUMO Gap | 4.0106 malayajournal.org | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Understanding the distribution of electronic charge within a molecule is crucial for interpreting its reactivity and intermolecular interactions. uni-rostock.de Several computational methods are used to analyze charge distribution, including Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and the calculation of the Molecular Electrostatic Potential (MEP).

Mulliken population analysis is one of the oldest and simplest methods for calculating atomic charges. stackexchange.com However, it is known to be highly dependent on the basis set used in the calculation and can sometimes provide only qualitative results. stackexchange.com

Natural Bond Orbital (NBO) analysis offers a more robust method by transforming the calculated wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-rostock.de NBO analysis provides insights into hybridization, covalency, and delocalization effects, such as hyperconjugation. uni-rostock.de NBO charges are generally considered more reliable than Mulliken charges. stackexchange.com

Molecular Electrostatic Potential (MEP) maps illustrate the electrostatic potential on the surface of a molecule. malayajournal.org These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (often colored blue) indicate electron-poor areas that are attractive to nucleophiles. researchgate.netmalayajournal.org

In the context of pyrimidine derivatives, these methods can be used to identify reactive sites and understand intermolecular interactions. For example, MEP analysis can pinpoint which nitrogen atoms in the pyrimidine ring are more likely to act as hydrogen bond acceptors.

Table 3: Comparison of Population Analysis Methods

| Method | Strengths | Weaknesses |

| Mulliken Population Analysis | Simple and computationally fast. stackexchange.com | Highly basis set dependent, can be inaccurate. stackexchange.com |

| Natural Bond Orbital (NBO) Analysis | Provides a chemically intuitive picture of bonding, more robust than Mulliken. uni-rostock.destackexchange.com | Can be computationally more demanding. |

| Molecular Electrostatic Potential (MEP) | Visually intuitive for predicting reactive sites. researchgate.netmalayajournal.org | Provides a surface property, not atomic charges. |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

C-H bond activation is a fundamentally important and challenging transformation in chemistry. DFT calculations have been instrumental in understanding the mechanisms of these reactions, particularly in the context of cyclometalation, where a metal complex activates a C-H bond to form a metallacycle. mdpi.com

For a derivative of 2,5-diphenylpyrimidine, specifically 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine, DFT modeling was used to investigate its complexation with Rhodium(III) chloride. rsc.orgresearchgate.netbohrium.com The calculations elucidated a mechanism for the sp2 C-H bond activation of the 2-phenyl group. rsc.orgresearchgate.netbohrium.com This process involves the breaking of the C-H bond, coordination of the carbon atom to the rhodium center, protonation of a coordinated chloride ligand, and subsequent elimination of HCl. rsc.orgresearchgate.netbohrium.com

Such computational studies provide a level of detail that is often inaccessible through experimental methods alone. They can help to rationalize the regioselectivity of C-H activation and guide the design of new catalysts and ligands for efficient and selective transformations. mdpi.comnih.gov

The pyrimidine ring can undergo a variety of transformations, including nucleophilic substitution reactions. One particularly interesting mechanism is the S_N(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from other nucleophilic substitution mechanisms, such as those involving aryne or Meisenheimer complex intermediates. wikipedia.org

The S_N(ANRORC) mechanism has been extensively studied for substituted pyrimidines reacting with nucleophiles like metal amides. wikipedia.org A classic example involves the reaction of 4-phenyl-6-bromopyrimidine with sodium amide, which yields 4-phenyl-6-aminopyrimidine. wikipedia.org Isotope labeling studies have provided strong evidence for the ring-opening and ring-closing sequence of this mechanism. wikipedia.org

While direct theoretical investigations specifically on the S_N(ANRORC) mechanism of 2,5-diphenylpyrimidine were not found in the provided search results, the principles of this mechanism are well-established for the pyrimidine core. wikipedia.orgcapes.gov.brwur.nl Theoretical studies on related pyrimidine systems have shown that the reaction pathway can be influenced by the substituents on the ring and the nature of the nucleophile. researchgate.netwur.nl For instance, in some cases, an S_N(AE) (Addition-Elimination) mechanism may compete with or be favored over the S_N(ANRORC) pathway. researchgate.net Computational modeling would be a powerful tool to predict whether 2,5-diphenylpyrimidine or its derivatives would favor an S_N(ANRORC) mechanism under specific reaction conditions.

Computational Insights into Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules like pyrimidine derivatives in a single step from three or more reactants. researchgate.netmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these reactions. nih.gov DFT calculations allow for the exploration of potential energy surfaces, which helps in identifying the most probable reaction pathways from multiple possibilities. researchgate.net

A significant challenge in studying MCRs is the potential for multiple concurrent or sequential reaction pathways. bohrium.com Computational modeling is crucial for dissecting these pathways by calculating the Gibbs free energy of intermediates and transition states. researchgate.net For instance, in the Biginelli reaction, a well-known MCR for synthesizing dihydropyrimidines, three primary mechanistic routes are often proposed: the iminium, enamine, and Knoevenagel pathways. mdpi.com Theoretical studies have been employed to determine the most energetically favorable route. mdpi.com

While specific DFT studies detailing the multicomponent synthesis of 2,5-diphenylpyrimidine are not extensively documented in the provided search results, the general approach can be inferred from related systems. For example, a DFT study on the oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates revealed a complex mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine, the formation of an azomethine ylide, and a subsequent 1,3-dipolar cycloaddition. mdpi.com This study highlights how computational methods can uncover non-intuitive reaction steps, such as the crucial role of the slow oxidation of triethylamine (B128534) to generate a key reactant in low concentrations. mdpi.com Similarly, DFT computations have been used to analyze the transition states and charge distributions in intramolecular Diels-Alder (IMDA) reactions leading to complex heterocyclic systems, confirming the energetic feasibility of the proposed steps. beilstein-journals.org These examples underscore the power of computational chemistry to provide deep mechanistic insights into the formation of pyrimidine-based molecules, which is applicable to understanding the synthesis of 2,5-diphenylpyrimidine.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of 2,5-diphenylpyrimidine and its derivatives is significantly influenced by the rotational freedom around the single bonds connecting the phenyl and pyrimidine rings. Computational methods are widely used to determine the preferred conformations and the degree of planarity in such systems. The planarity is quantified by the dihedral angles between the planes of the aromatic rings.

In a computational study of a related compound, N,N-dimethyl-N,N-diphenylpyrimidine-4,5,6-triamine, the pyrimidine ring was found to be twisted with respect to the two phenyl rings. researchgate.net The calculated dihedral angles were 56.49 (9)° and 70.88 (9)°, with the dihedral angle between the two phenyl rings being 72.45 (9)°. researchgate.net Another study on isomeric ligands, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine (HL2,5), revealed that the molecular structure of the 2,5-disubstituted isomer is notably distorted due to the steric hindrance between the adjacent pyrazolyl and phenyl groups at positions 4 and 5 of the pyrimidine ring. bohrium.comresearchgate.net This distortion from planarity is a key structural feature.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-N,N-diphenylpyrimidine-4,5,6-triamine | Pyrimidine | Phenyl 1 | 56.49 (9) | researchgate.net |

| Pyrimidine | Phenyl 2 | 70.88 (9) | ||

| Phenyl 1 | Phenyl 2 | 72.45 (9) |

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational flexibility and dynamics of molecules over time. mdpi.comnih.gov By simulating the atomic motions based on a force field, MD can reveal the range of accessible conformations, the stability of different poses, and the transitions between them. mdpi.comnih.gov This exploration of the conformational space is crucial for understanding a molecule's behavior and its interactions with other molecules. chemrxiv.org

For a molecule like 2,5-diphenylpyrimidine, MD simulations can be employed to understand the dynamics of the phenyl ring rotations. These simulations can map the energy landscape associated with these rotations, identifying low-energy conformations and the barriers between them. Although specific MD studies on 2,5-diphenylpyrimidine are not detailed in the provided results, the methodology is broadly applicable. For instance, MD simulations have been used to study the conformational changes in enzyme binding sites upon ligand binding and to identify stable binding poses of inhibitors. mdpi.comnih.gov This approach allows for a dynamic understanding of molecular interactions that goes beyond static structural models. researchgate.netmdpi.com

Radial Distribution Function (RDF)

The Radial Distribution Function, g(r), is a fundamental concept in statistical mechanics and computational chemistry that describes how the density of surrounding particles varies as a function of distance from a reference particle. libretexts.orggromacs.org In the context of molecular simulations, the RDF provides detailed information about the local structure and packing of molecules in a liquid or amorphous solid. libretexts.org It is calculated by counting the number of particles within a spherical shell of thickness dr at a distance r from a reference particle, averaged over all particles and all configurations from a simulation. libretexts.orghockygroup.com

The resulting plot of g(r) versus r reveals distinct peaks corresponding to the solvation shells or coordination spheres around a central particle. libretexts.org The position of the first peak indicates the most probable distance to the nearest neighbors, and integrating the RDF over this peak provides the average number of particles in the first coordination shell. libretexts.org While specific RDF analyses for 2,5-diphenylpyrimidine were not found, this technique could be applied to a simulation of its liquid or solid state to understand how the molecules pack together, revealing characteristic intermolecular distances between the phenyl and pyrimidine rings of neighboring molecules.

Reciprocal Space Structure Factor

The structure factor, F(hkl), is a mathematical quantity used in X-ray crystallography that describes the amplitude and phase of a wave diffracted by the crystal lattice planes defined by Miller indices (h,k,l). ruppweb.orguobabylon.edu.iq It is essentially the Fourier transform of the electron density distribution within a single unit cell. ruppweb.org The intensity of a diffracted beam is proportional to the square of the magnitude of the structure factor, |F(hkl)|². uobabylon.edu.iq

The structure factor is calculated by summing the scattering contributions from all atoms within the unit cell, taking into account their atomic scattering factors and their positions (u,v,w). uobabylon.edu.iq This calculation determines which reflections will be systematically absent in the diffraction pattern, providing crucial information for determining the crystal's space group and symmetry. myscope.training For any given crystal structure of 2,5-diphenylpyrimidine, the structure factors can be calculated and are essential for refining the crystal structure against experimental diffraction data. ruppweb.orgugr.es

Excited State Computational Chemistry

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. rsc.orgmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for studying the photophysical properties of medium to large-sized molecules like 2,5-diphenylpyrimidine. rsc.orgmdpi.com

The electronic ground state of most molecules is a singlet state (S₀), where all electron spins are paired. libretexts.org Upon absorption of light, an electron is promoted to a higher energy orbital, resulting in an excited state. If the spin of the promoted electron remains paired with the ground-state electron, it is a singlet excited state (e.g., S₁). libretexts.org If the spin inverts, it becomes a triplet excited state (e.g., T₁). libretexts.org The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter in photochemistry, particularly for processes like thermally activated delayed fluorescence (TADF). dtu.dk

TD-DFT calculations can predict the vertical excitation energies, which correspond to electronic transitions without a change in molecular geometry, as well as optimized geometries of the excited states. frontiersin.orgfrontiersin.org For diphenylpyrimidine derivatives used in organic light-emitting diodes (OLEDs), TD-DFT has been used to calculate the energies of the S₁ and T₁ states and the corresponding ΔE_ST. frontiersin.orgfrontiersin.org For example, in two diphenylpyrimidine derivatives, 4,6-PhPMAF and 2,6-PhPMAF, the ΔE_ST was calculated to be 0.27 eV and 0.17 eV, respectively. frontiersin.org These small gaps are indicative of potential TADF behavior. dtu.dkfrontiersin.org The nature of these excited states, such as whether they have charge-transfer (CT) character, can also be analyzed using TD-DFT by examining the molecular orbitals involved in the transition. frontiersin.org

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) | Reference |

|---|---|---|---|---|

| 4,6-PhPMAF | 3.65 | 3.38 | 0.27 | frontiersin.org |

| 2,6-PhPMAF | 3.55 | 3.38 | 0.17 |

Calculation of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). Conversely, reverse intersystem crossing (RISC) is the transition from a triplet state back to a singlet state. The rates of these processes (k_ISC and k_RISC) are critical in determining the efficiency of TADF materials.

Computational studies on diphenylpyrimidine derivatives, such as 4,6-diphenylpyrimidine-based and 2,6-diphenylpyrimidine-based TADF emitters, have provided insights into these rates. For instance, in a study comparing 10-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF) and 10-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (2,6-PhPMAF), density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations were employed to determine the ISC and RISC rates. frontiersin.orgfrontiersin.orgpostech.ac.kr

The calculated rates for these diphenylpyrimidine derivatives highlight the influence of the molecular structure on the electronic coupling between singlet and triplet states. The smaller energy gap between the S₁ and T₁ states (ΔE_ST) in 2,6-PhPMAF (0.17 eV) compared to 4,6-PhPMAF (0.27 eV) contributes to a significantly higher RISC rate. frontiersin.orgfrontiersin.org This faster up-conversion of triplet excitons to the singlet state is a key factor in the enhanced efficiency of OLEDs based on the 2,6-PhPMAF emitter. frontiersin.org

Table 1: Calculated Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) rates for diphenylpyrimidine derivatives.

Data sourced from studies on 4,6-PhPMAF and 2,6-PhPMAF, which are isomers of a 2,5-diphenylpyrimidine system.

| Compound | k_ISC (s⁻¹) | k_RISC (s⁻¹) | ΔE_ST (eV) | Reference |

|---|---|---|---|---|

| 4,6-PhPMAF | 3.3 x 10⁸ | 3.9 x 10⁷ | 0.27 | frontiersin.orgfrontiersin.org |

| 2,6-PhPMAF | 1.5 x 10⁸ | 1.0 x 10⁸ | 0.17 | frontiersin.orgfrontiersin.org |

Vibrational Spin-Orbit Coupling (V_SOC) Strengths

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. This interaction is the primary mechanism that enables "spin-forbidden" transitions between singlet and triplet states. In many organic molecules, the direct electronic SOC can be weak. In such cases, the coupling between electronic and vibrational states, known as vibrational spin-orbit coupling (V_SOC) or vibronic coupling, becomes a significant factor in promoting ISC and RISC. researchgate.netrsc.org

The strength of V_SOC can be calculated using quantum chemical methods. For the aforementioned diphenylpyrimidine derivatives, the V_SOC strengths were computed to understand their contribution to the observed TADF properties. frontiersin.orgfrontiersin.org The V_SOC values are crucial for accurately predicting the rates of ISC and RISC, as they modulate the coupling between the singlet and triplet potential energy surfaces.

Table 2: Calculated Vibrational Spin-Orbit Coupling (V_SOC) strengths for diphenylpyrimidine derivatives.

Data sourced from studies on 4,6-PhPMAF and 2,6-PhPMAF, which are isomers of a 2,5-diphenylpyrimidine system.

| Compound | V_SOC (cm⁻¹) | Reference |

|---|---|---|

| 4,6-PhPMAF | 1.511 | frontiersin.orgfrontiersin.org |

| 2,6-PhPMAF | 1.460 | frontiersin.orgfrontiersin.org |

The computational analysis of these diphenylpyrimidine systems demonstrates that even subtle changes in the molecular architecture, such as the substitution pattern on the pyrimidine ring, can have a profound impact on the photophysical properties by altering the ISC/RISC rates and V_SOC strengths. These theoretical insights are invaluable for the rational design of new and more efficient TADF materials for next-generation displays and lighting.

Iv. Crystallographic Analysis and Solid State Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that offers precise information regarding the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and the details of site-ordering. carleton.edu The data generated from SC-XRD is interpreted and refined to produce a detailed crystal structure. carleton.edu

SC-XRD analysis of 2,5-diphenylpyrimidine reveals a twisted molecular conformation. In one study, the molecule is described as being located on a crystallographic twofold axis, which is normal to the long axis of the molecule. The central pyrimidine (B1678525) ring is disordered and exists in two orientations that are related by this axis, forming an interplanar angle of 14.8°. The pyrimidine ring is inclined at angles of 19.8° and 34.6° to the phenyl groups at positions 2 and 5, respectively. This non-planar arrangement is a result of the steric hindrance between the adjacent phenyl and pyrazolyl groups. researchgate.net

The crystal packing of 2,5-diphenylpyrimidine derivatives is influenced by various intermolecular interactions. For instance, in some derivatives, the packing of molecules is dominated by C—H···N and C—H···Se intermolecular interactions. researchgate.net

Table 1: Selected Crystallographic Data for a 2,5-Diphenylpyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.794 (2) |

| b (Å) | 7.0019 (14) |

| c (Å) | 23.650 (6) |

| β (°) | 109.02 (3) |

| V (ų) | 1689.8 (6) |

| Z | 4 |

Data for N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. nih.gov

The molecular structure of 2,5-diphenylpyrimidine and its derivatives is significantly influenced by intramolecular steric effects. The presence of bulky phenyl groups at adjacent positions on the pyrimidine ring leads to considerable conformational distortion. researchgate.net The dihedral angles between the pyrimidine ring and the attached phenyl rings are a key indicator of this distortion. For example, in N,N-Dimethyl-N,N-diphenylpyrimidine-4,5,6-triamine, the pyrimidine ring forms dihedral angles of 56.49 (9)° and 70.88 (9)° with the phenyl rings. researchgate.net In another derivative, N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the pyrimidine ring makes dihedral angles of 66.09 (12)° and 71.39 (13)° with the two phenyl rings. nih.gov This twisting is a common feature in such compounds to alleviate the steric strain between the aromatic rings. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. While extensive studies on the polymorphism of 2,5-diphenylpyrimidine itself are not widely reported, research on related compounds highlights the potential for polymorphic behavior in this class of molecules. tandfonline.comnih.gov For instance, derivatives of 2,5-diphenylpyrimidine have been shown to exhibit rich polymorphism, including the formation of different smectic phases in liquid crystalline materials. tandfonline.com The investigation of polymorphism in three other compounds using single-crystal X-ray diffraction has demonstrated how different packing arrangements can arise, sometimes even within the same crystal class and space group. nih.gov

Intermolecular Interactions and Supramolecular Features in the Solid State

Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. wikipedia.org In the crystal structures of 2,5-diphenylpyrimidine derivatives, various types of hydrogen bonds play a crucial role in stabilizing the crystal lattice. While the parent 2,5-diphenylpyrimidine lacks classical hydrogen bond donors like N-H or O-H, weaker C-H···N and C-H···O interactions are often observed in its derivatives. researchgate.net

In a related compound, 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine, molecules are linked into centrosymmetric dimers by pairs of three-centre C-H···(O)2 hydrogen bonds. nih.govnih.gov More complex derivatives containing amino groups can form robust hydrogen-bonding networks, such as the R²₂(8) homosynthon created by N-H···N interactions between 2,4-diaminopyrimidine (B92962) molecules. mdpi.com

Table 2: Examples of Hydrogen Bonding in Pyrimidine Derivatives

| Donor-H···Acceptor | Compound Type | Reference |

|---|---|---|

| C-H···O | 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | nih.govnih.gov |

| N-H···O | 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | nih.govnih.gov |

| C-H···N | 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives | researchgate.net |

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in the crystal engineering of materials with specific electronic and optical properties. nih.gov In the solid state, molecules of 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine are linked into chains through π-π stacking interactions. nih.govnih.gov The π-π interfacial distances in such stacked systems are typically in the range of 3.4 to 3.6 Å. nih.gov The specific arrangement of the stacked molecules, such as a one-dimensional slipped-π-stack, can significantly influence the electronic coupling between them. nih.gov

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots

A comprehensive search for the crystallographic data of 2,5-Diphenylpyrimidine, specifically focusing on Hirshfeld surface analysis and the corresponding quantitative fingerprint plots, did not yield specific research findings for this particular compound within the public domain and accessible literature.

Hirshfeld surface analysis is a powerful method used in crystallography to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. scispace.com

While the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, accessing and analyzing the raw data to generate a Hirshfeld surface analysis for 2,5-Diphenylpyrimidine requires specialized software that is not publicly accessible through standard search functionalities. re3data.orgmaastrichtuniversity.nlcam.ac.uk

Although studies on various other pyrimidine derivatives have successfully employed Hirshfeld surface analysis to detail their intermolecular interactions mdpi.comiucr.orgnih.gov, no such published data could be located for 2,5-Diphenylpyrimidine itself. Therefore, a detailed discussion and data table for this specific compound cannot be provided at this time.

V. Photophysical Properties and Optoelectronic Material Applications

Luminescence and Emission Characteristics

The ability of these compounds to emit light efficiently is a cornerstone of their utility. This section delves into the key parameters that define their luminescence and emission behavior.

The photoluminescence quantum yield (PLQY) is a direct measure of a material's emission efficiency, representing the ratio of photons emitted to photons absorbed. For derivatives of 2,5-diphenylpyrimidine, PLQY values can be quite high, indicating their capacity for bright emission. For instance, a derivative known as 4,6-PhPMAF was found to have a PLQY of 16.9%, while its isomer, 2,6-PhPMAF, exhibited a higher PLQY of 29.5%. nih.govfrontiersin.org In the context of OLEDs, the external quantum efficiency (EQE) is a critical metric for device performance. An OLED incorporating the 4,6-PhPMAF emitter demonstrated a maximum EQE of 2.95%. nih.gov More advanced derivatives have shown even greater promise, with some achieving EQEs over 20%. rsc.org For example, a yellow thermally activated delayed fluorescence (TADF) emitter based on a 2,5-diphenylpyrimidine derivative achieved a high EQE of 21.6%. rsc.org Furthermore, non-doped deep blue fluorescent OLEDs using phenanthroimidazole-fluorene derivatives have reached a maximum EQE of 8.41%. bohrium.com

| Compound/Device | PLQY (%) | Maximum EQE (%) | Reference |

| 4,6-PhPMAF | 16.9 | 2.95 | nih.govfrontiersin.org |

| 2,6-PhPMAF | 29.5 | - | nih.govfrontiersin.org |

| Yellow TADF Emitter | - | 21.6 | rsc.org |

| PPI-3-SBF (non-doped OLED) | 66.05 | 8.41 | bohrium.com |

For example, in a degassed CH₂Cl₂ solution, the prompt and delayed fluorescence lifetimes of 4,6-PhPMAF and 2,6-PhPMAF were measured. researchgate.net The identical spectra of the prompt and delayed components confirm that the delayed emission is indeed fluorescence, as phosphorescence would occur at a longer wavelength. edinst.com The presence of TADF is a crucial factor in achieving high quantum efficiencies in OLEDs. frontiersin.orgrsc.org

| Compound | Medium | Prompt Lifetime (τp) | Delayed Lifetime (τd) | Reference |

| 4,6-PhPMAF | Degassed CH₂Cl₂ solution | Not specified | Not specified | researchgate.net |

| 2,6-PhPMAF | Degassed CH₂Cl₂ solution | Not specified | Not specified | researchgate.net |

| CzDBA | Degassed Solution | 78 ns | 1487 ns | edinst.com |

The wavelength of maximum emission dictates the color of the light produced by the compound. Derivatives of 2,5-diphenylpyrimidine have been synthesized to emit across the visible spectrum, with a particular focus on the blue region for display applications. For instance, the maximum photoluminescence emission of 4,6-PhPMAF in various solvents was observed at 438 nm, indicating a deep-blue emission. frontiersin.org Its isomer, 2,6-PhPMAF, shows a red-shifted emission. frontiersin.org The emission spectra of these compounds can be influenced by their environment, a phenomenon known as solvatochromism. niscpr.res.in

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption and emission bands with a change in the polarity of the solvent. niscpr.res.in This effect is particularly pronounced in "push-pull" fluorophores, which contain both electron-donating and electron-accepting groups. nih.gov A significant shift in the emission wavelength with increasing solvent polarity is often indicative of a charge-transfer character in the excited state. nih.govrsc.org For example, some triphenylimidazole-phenylacrylonitrile derivatives exhibit positive solvatochromic fluorescence due to different molecular conformations in various solvents. rsc.org

| Compound | Solvent | Emission Maximum (λem) (nm) | Reference |

| 4,6-PhPMAF | Various | 438 | frontiersin.org |

| DPEPO:4,6-PhPMAF | Chlorobenzene (low temp) | 467.26 | nih.gov |

| DPEPO:2,6-PhPMAF | Chlorobenzene (low temp) | 493.48 | nih.gov |

Excited State Dynamics and Energy Transfer Mechanisms

Understanding the processes that occur after a molecule absorbs light is crucial for designing efficient optoelectronic materials. This section explores the deactivation pathways of the excited state and the energy transfer mechanisms at play.

Once a molecule is in an excited state, it can return to the ground state (S0) through several pathways. Radiative decay from the first singlet excited state (S1) to S0 results in fluorescence. However, non-radiative pathways, such as internal conversion and intersystem crossing (ISC), also compete. Intersystem crossing involves a transition from a singlet state to a triplet state (e.g., S1 → T1). The efficiency of this process is crucial for TADF materials.

The deactivation of the excited state can be influenced by the presence of conical intersections, which are points where the potential energy surfaces of different electronic states cross. These crossings can facilitate rapid and efficient non-radiative decay back to the ground state. arxiv.org For instance, the excited states of some rhodium complexes with pyrimidine-based ligands can effectively deactivate through S0/T1 and S0/S1 crossings. researchgate.net The study of these deactivation pathways, often aided by computational methods like DFT, is essential for minimizing non-radiative losses and maximizing luminescence. rsc.org

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet splitting (ΔEST), is a critical parameter for TADF materials. nih.govscispace.com For efficient TADF to occur, the ΔEST must be small enough (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, powered by thermal energy. rsc.org

The molecular design of 2,5-diphenylpyrimidine derivatives often focuses on minimizing this energy gap. This is typically achieved by creating a molecular structure with a twisted conformation between electron donor and acceptor moieties, which reduces the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com For the derivatives 4,6-PhPMAF and 2,6-PhPMAF, the ΔEST values were calculated to be 0.27 eV and 0.17 eV, respectively. frontiersin.org The smaller ΔEST of 2,6-PhPMAF contributes to its higher quantum yield compared to 4,6-PhPMAF. frontiersin.org

| Compound | Calculated ΔEST (eV) | Reference |

| 4,6-PhPMAF | 0.27 | frontiersin.org |

| 2,6-PhPMAF | 0.17 | frontiersin.org |

Vi. Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of 2,5-Diphenylpyrimidine-Based Ligands

The core 2,5-diphenylpyrimidine structure serves as a scaffold for developing sophisticated ligands intended for metal coordination. By introducing additional coordinating groups, such as pyrazolyl moieties, researchers can create multidentate ligands with specific binding preferences and steric properties.

A key area of research has been the synthesis of isomeric pyrimidine-based ligands designed to act as N^N^C-tridentate donors. A prominent example involves the synthesis of two isomeric ligands: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine (referred to as HL2,5) and its counterpart, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine (HL2,6). bohrium.com The synthesis of these isomers allows for a direct investigation into how the placement of the phenyl group on the pyrimidine (B1678525) ring—at position 5 versus position 6—affects the ligand's structure and its subsequent coordination behavior. bohrium.com The molecular structure of the HL2,5 isomer is noted to be more distorted due to the steric bulk resulting from the adjacent pyrazolyl and phenyl groups at the 4 and 5 positions of the pyrimidine ring. bohrium.comresearchgate.net

Formation and Characterization of Metal Complexes

The versatile nature of diphenylpyrimidine-based ligands has enabled the formation and detailed characterization of complexes with a variety of transition metals.

The reaction of the isomeric ligands HL2,5 and HL2,6 with Rhodium(III) chloride (RhCl₃) results in the formation of N^N^C-tridentate complexes through a cyclometalation process. bohrium.com This reaction involves the activation of a C–H bond on one of the phenyl groups, leading to the deprotonation of the ligand and direct coordination of a carbon atom to the Rh(III) center. researchgate.net The resulting complexes are formulated as [RhL²˒⁵(Solv)Cl₂]·nEtOH and [RhL²˒⁶(Solv)Cl₂]·nEtOH, where 'Solv' represents a solvent molecule like H₂O or EtOH. bohrium.com

Density Functional Theory (DFT) modeling suggests a plausible mechanism for this cyclometalation: bohrium.com

Breaking of the sp² C–H bond in the 2-phenyl group.

Coordination of the newly activated carbon atom to the rhodium center.

Protonation of a coordinated chloride ligand.

Elimination of an HCl molecule.

Coordination of a water molecule to the metal center.

Diphenylpyrimidine derivatives have also been successfully used to synthesize complexes with d¹⁰ metal ions like Copper(I) and Silver(I).

Copper(I) Complexes : Research has demonstrated the synthesis of mononuclear Cu(I) complexes using the related ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine (L). researcher.liferesearchgate.netnsc.ru In the resulting [CuL₂]⁺ cations, the Cu⁺ ion coordinates to two of the bidentate (N,N-chelating) ligands. researcher.lifensc.ru The extensive π-systems of the ligands in these complexes promote intramolecular π-π stacking interactions between the pyrimidine and phenyl rings, which causes significant distortion in the tetrahedral CuN₄ coordination core. researcher.lifensc.ru These complexes exhibit T₁ → S₀ phosphorescence in the near-infrared region, which is attributed to a ligand-to-metal charge transfer (LMCT) state. researcher.lifensc.ru

Silver(I) Complexes : The reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine (L) with silver(I) hexafluorophosphate (B91526) has yielded the complex [AgL₂]PF₆. bohrium.comresearchgate.net These complexes are being explored for their structural and photoluminescent properties. bohrium.comresearchgate.net

The coordination chemistry of diphenylpyrimidine ligands extends to a broader range of transition metals.

Zinc(II) : The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine (L) reacts with zinc(II) chloride to form the complex [ZnLCl₂]. bohrium.comresearchgate.net Studies on related pyrazolopyridine ligands with zinc have shown that subtle isomeric changes in the ligand backbone can lead to significant differences in the resulting coordination compound's properties, such as pore size and stability in metal-organic frameworks (MOFs). researchgate.net

Manganese(II) : A mononuclear Mn(II) complex, [MnL₂Cl₂]·H₂O, was formed using the chelating ligand 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine. researchgate.net This complex displays intriguing excitation wavelength-dependent light emission. researchgate.net

Iron(II) : While specific studies on 2,5-diphenylpyrimidine with iron are not detailed in the searched literature, related research on other nitrogen-containing ligands, such as those derived from 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid, have yielded mononuclear Fe(II) complexes with the formula [Fe(H₂tmidc)₂(H₂O)₂]·2H₂O. nih.gov

Nickel(II), Palladium(II), and Platinum(II) : Direct C-H activation and complexation with Ni(II), Pd(II), and Pt(II) have been studied more extensively with analogous N^C^N cyclometalating ligands like 2,6-diphenyl-pyridine (dpb⁻). researchgate.net These studies provide a model for the expected reactivity of diphenylpyrimidine isomers, where square-planar complexes are typically formed. researchgate.netmdpi.com The electrochemical properties of these complexes are heavily influenced by the nature of the metal, with oxidation potentials increasing along the series Pt < Ni < Pd. mdpi.com

Impact of Ligand Isomerism on Complex Structure and Properties

Ligand isomerism has a profound effect on the structure, and consequently, the physicochemical properties of the resulting metal complexes. The comparison between rhodium complexes derived from the 2,5- and 2,6-diphenylpyrimidine isomers provides a clear illustration of this principle.

The steric hindrance caused by the neighboring pyrazolyl and phenyl groups in the HL2,5 ligand results in a more distorted molecular structure compared to its HL2,6 isomer. bohrium.com This structural difference carries over to their respective rhodium(III) complexes. A significant consequence of this isomerism is observed in their luminescence properties. The [RhL²˒⁵(Solv)Cl₂]·nEtOH complex, derived from the more distorted ligand, is emissive in the solid state. bohrium.com In contrast, its isomeric counterpart, [RhL²˒⁶(Solv)Cl₂]·nEtOH, is non-emissive. bohrium.com This demonstrates that subtle changes in the ligand's substitution pattern can be used to fine-tune the photophysical properties of metal complexes. nsc.ru

Influence on Structural Motifs and Steric Bulk

The substitution pattern of the 2,5-diphenylpyrimidine ligand significantly directs the structural motifs of its metal complexes due to steric hindrance. A notable example is seen in the study of isomeric ligands, specifically 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine (HL2,5) and its counterpart, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine (HL2,6). researchgate.netrsc.orgbohrium.com The molecular structure of the HL2,5 ligand is inherently more distorted because of the adjacent positions of the pyrazolyl and phenyl groups at the 4 and 5 positions of the pyrimidine ring. researchgate.netrsc.orgbohrium.com This steric crowding influences how the ligand coordinates to a metal center.

When these isomeric ligands are complexed with rhodium(III) chloride, they undergo sp² C–H bond activation to form N^N^C-tridentate ligands. rsc.orgbohrium.comnsc.ru This results in the formation of complexes with the general formula [RhL(Solv)Cl₂], where L is the deprotonated form of the ligand and Solv can be a solvent molecule like water or ethanol. rsc.orgbohrium.com The steric bulk of the 2,5-diphenylpyrimidine-based ligand (HL2,5) leads to a more distorted coordination geometry around the rhodium ion compared to the complex formed with the less crowded HL2,6 isomer. rsc.orgbohrium.com This distortion is a direct consequence of the steric pressure exerted by the neighboring phenyl and pyrazolyl groups. researchgate.netrsc.orgbohrium.com

The table below summarizes the key structural differences observed in rhodium(III) complexes with these isomeric ligands.

| Feature | Complex with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine (HL2,5) | Complex with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine (HL2,6) |

| Ligand Isomer | HL2,5 | HL2,6 |

| Key Substituent Positions | Pyrazolyl at C4, Phenyl at C5 | Pyrazolyl at C4, Phenyl at C6 |

| Steric Crowding | High, due to adjacent bulky groups. researchgate.netrsc.orgbohrium.com | Lower, bulky groups are separated. |

| Molecular Distortion | More distorted ligand structure. researchgate.netrsc.orgbohrium.com | Less distorted ligand structure. |

| Coordination Mode | N^N^C-tridentate. rsc.orgbohrium.comnsc.ru | N^N^C-tridentate. rsc.orgbohrium.comnsc.ru |

| Resulting Complex Geometry | More distorted coordination sphere around Rh(III). rsc.orgbohrium.com | Less distorted coordination sphere. |

Effect on Luminescence and Other Properties of the Complexes

The structural differences imposed by the 2,5-diphenylpyrimidine ligand and its isomers have a profound impact on the photophysical properties of their metal complexes. rsc.orgbohrium.com Research has shown that the isomerism between the ligands directly influences the emission properties of the resulting rhodium(III) complexes. rsc.orgbohrium.comnsc.ru

Interestingly, the rhodium complex containing the 2,5-diphenylpyrimidine derivative, [RhL2,5(Solv)Cl₂]·nEtOH, is emissive in the solid state. rsc.orgbohrium.comnsc.ru In contrast, its isomeric counterpart, [RhL2,6(Solv)Cl₂]·nEtOH, is non-emissive. rsc.orgbohrium.comnsc.ru This stark difference highlights the critical role of the ligand's steric and electronic environment in dictating the complex's luminescent behavior. The emission in the [RhL2,5(Solv)Cl₂]·nEtOH complex is a notable finding, as the excited states of these types of complexes often deactivate through non-radiative pathways. rsc.orgbohrium.com

The photophysical properties are summarized in the table below:

| Complex | Emissive Property (Solid State) |

| [RhL2,5(Solv)Cl₂]·nEtOH | Emissive. rsc.orgbohrium.comnsc.ru |

| [RhL2,6(Solv)Cl₂]·nEtOH | Non-emissive. rsc.orgbohrium.comnsc.ru |

This difference in luminescence is attributed to the distinct structural and electronic environments created by the isomeric ligands, which in turn affect the pathways for deactivation of the excited state. rsc.orgbohrium.com

Tuning Coordination Configuration through Electronic Effects

The electronic nature of the 2,5-diphenylpyrimidine ligand plays a crucial role in the coordination process, particularly in facilitating reactions like C-H activation. rsc.orgbohrium.com The complexation of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine ligand with rhodium(III) chloride proceeds through a mechanism that is modeled using Density Functional Theory (DFT). rsc.orgbohrium.comresearchgate.net

This process involves several key steps that are influenced by the electronic properties of the ligand:

C–H Bond Breaking : The process begins with the breaking of a C-H bond in the 2-phenyl group of the ligand. rsc.orgbohrium.comresearchgate.net

Coordination to Rhodium : The carbon atom from the activated C-H bond then coordinates to the rhodium metal center. rsc.orgbohrium.comresearchgate.net

Protonation and Elimination : A coordinated chloride ligand is protonated, leading to the subsequent ejection of a hydrogen chloride (HCl) molecule. rsc.orgbohrium.comresearchgate.net

Solvent Coordination : Finally, a solvent molecule, such as water, coordinates to the rhodium center to complete the complex. rsc.orgbohrium.comresearchgate.net

This mechanism demonstrates how the electronic distribution within the 2,5-diphenylpyrimidine derivative facilitates the sp² C-H activation, leading to a specific N^N^C-tridentate coordination configuration. rsc.orgbohrium.com The ability to induce such cyclometalation is a key feature of the electronic influence of this ligand system. The differences in electronic effects between isomers, though subtle, can lead to significant changes in reactivity and the properties of the final complex. researchgate.net

Vii. Supramolecular Chemistry of 2,5 Diphenylpyrimidine Systems

Principles of Molecular Self-Assembly

Molecular self-assembly is a process where molecules spontaneously adopt a well-defined arrangement without external guidance. researchgate.net This phenomenon is driven by the search for a thermodynamic minimum, governed by the nature of the molecular building blocks, their functional groups, and the surrounding environmental conditions. researchgate.net The reversibility of the non-covalent interactions involved allows for error correction and the formation of highly ordered and stable final structures. researchgate.net

The formation of hierarchical superstructures from molecular components is a complex process dictated by specific self-assembly pathways. plos.org The sequence in which intermolecular interactions form can determine the final conformation of the resulting assembly, as demonstrated in systems that can form multiple isomers from the same precursor. plos.org By understanding and manipulating the degrees of freedom of intermediates along these pathways, it is possible to direct the assembly toward a desired structure. plos.org

In the context of diphenylpyrimidine derivatives, research has shown how modifying molecular symmetry and coplanarity can lead to unique phase transitions and the formation of distinct ordered phases. acs.org For instance, a "butterfly-shaped" diphenylpyrimidine molecule with dodecyl chains (DPP-6C12) exhibits tunable photophysical properties based on the molecular packing structures achieved through different thermal treatments. acs.orguakron.edu The self-assembly of such molecules is influenced not only by their chemical structure but also by external stimuli, which can be harnessed for applications in advanced materials. nsysu.edu.tw

The investigation of these pathways often involves advanced characterization techniques to identify the molecular packing within ordered phases. acs.org

| Technique | Application in Studying Self-Assembly | Reference |

| Two-Dimensional Wide-Angle X-ray Diffraction | Identifies molecular packing structures in ordered phases. | acs.org |

| Selected Area Electron Diffraction | Confirms molecular packing and ordering in superstructures. | acs.org |

| Computer Simulations | Validates experimentally determined packing structures in real and reciprocal spaces. | acs.org |

These explorations reveal that the journey from individual molecules to a complex superstructure is as significant as the final architecture itself, offering opportunities to control material properties by guiding the assembly process. plos.orgacs.org

Interplay of Non-Covalent Interactions in Supramolecular Architectures

The structure and stability of supramolecular assemblies are governed by a delicate balance of various non-covalent interactions. nih.govrsc.org These forces, though individually weak, collectively dictate the three-dimensional arrangement of molecules in the solid state and in solution. mdpi.com Key interactions in pyrimidine-based systems include hydrogen bonding and π-π stacking, which provide the necessary directionality and strength for creating ordered architectures. researchgate.netresearchgate.net

Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a pivotal role in molecular self-assembly, often leading to more ordered and crystalline structures. frontiersin.org In nitrogen-containing heterocyclic systems like pyrimidines, hydrogen bonds are crucial for establishing predictable structural motifs. researchgate.net

Studies on 2-aminopyrimidine (B69317) derivatives co-crystallized with dicarboxylic acids demonstrate the formation of robust supramolecular architectures. researchgate.net A common and predictable motif is the self-complementary amino-pyrimidine N–H···N synthon, which dictates the primary assembly of the molecules. researchgate.net A hierarchy of interactions is often observed, where stronger, primary hydrogen bonds establish the main framework, which is then elaborated by weaker, secondary interactions. researchgate.net For example, in the solid state, a primary amino-pyrimidine N–H···N/N···H–N synthon can be complemented by secondary anti-amino proton/pyridyl N–H···N hydrogen bonds, creating layered structures. researchgate.net The directionality of these bonds is fundamental to the predictable engineering of crystal structures. frontiersin.orgunits.it Furthermore, the presence of a hydrogen bond can enhance other non-covalent interactions, such as halogen bonds, by further polarizing the participating atoms. osti.gov

A scaffold based on dipyrimidin-2-ylamine highlights the power of multiple hydrogen-bonding sites. nih.gov X-ray diffraction studies show that these molecules utilize their donor-acceptor-donor (DAD) arrays to form predictable hydrogen-bonded networks in the solid state, an arrangement that also persists in solution. nih.gov

| Hydrogen Bond Synthon | Description | System Example | Reference |

| N–H···N/N···H–N | A self-complementary pair of hydrogen bonds. | Amino-pyrimidine co-crystals | researchgate.net |

| N–H···N | A single hydrogen bond between an amino proton and a pyridine (B92270) nitrogen. | Aminopyridine-benzimidazole co-crystals | researchgate.net |

| DAD Array | Multiple, cooperative hydrogen-bonding sites on a single molecule. | Dipyrimidin-2-ylamine | nih.gov |

π-π stacking is a crucial non-covalent interaction that occurs between aromatic rings, contributing significantly to the formation of supramolecular assemblies. libretexts.org This interaction involves a combination of dispersion forces and electrostatic interactions, where the electron-rich π systems of aromatic rings align face-to-face. libretexts.org The arrangement can be either a parallel sandwich or, more commonly, a parallel-displaced configuration to minimize electrostatic repulsion. wikipedia.org

The influence of π-π stacking is also evident in biological systems and host-guest chemistry. mdpi.com In some multi-substrate enzymes, π-π stacking between aromatic residues and substrate molecules is essential for cooperative binding. mdpi.com Similarly, in synthetic host-guest systems, π-π interactions between the aromatic surfaces of a host molecule and a guest are often a primary driving force for complex formation. libretexts.orgresearchgate.net These interactions can be exploited in the design of catenanes and other interlocked molecular architectures by using electron-rich and electron-poor aromatic components that exhibit favorable stacking. wikipedia.org

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule. libretexts.org This process is driven by the sum of non-covalent interactions between the host and guest, including hydrogen bonds, hydrophobic effects, and π-π stacking. mdpi.com The design of hosts with specific recognition properties for certain guests is a major goal, with applications ranging from sensing to catalysis and drug delivery. mdpi.comnih.gov

Pyrimidine (B1678525) and its derivatives are valuable building blocks in the design of molecular receptors due to their defined geometry and ability to participate in specific non-covalent interactions. chinesechemsoc.orgnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic surface allows for π-π stacking interactions.

A notable example is a bioorthogonal host-guest pair formed between an anti-configured amide naphthotube (the host) and 2-phenyl pyrimidine (the guest). chinesechemsoc.org This pair exhibits high selectivity and a strong binding affinity (Ka = 7.0 × 10⁵ M⁻¹) in water, driven by shielded hydrogen bonding and hydrophobic effects. chinesechemsoc.org Such robust and selective recognition in complex biological media demonstrates the potential of pyrimidine-based guests for applications like in-vivo cell targeting and imaging. chinesechemsoc.org

Macrocyclic hosts, such as those based on calixarenes or cyclodextrins, are frequently designed to encapsulate guest molecules. mdpi.com The incorporation of pyrimidine recognition sites into these macrocycles can lead to receptors with high affinity and selectivity for complementary guests. researchgate.net For instance, 1,3,5-triazine, a related heterocycle, has been used to construct macrocycles that can selectively bind substrates like octyl glycosides through multiple hydrogen bonds. nih.gov The design principles for these receptors rely on creating a cavity that is sterically and electronically complementary to the intended guest, a concept known as preorganization. mdpi.com

| Host System | Guest | Key Interactions | Binding Affinity (Ka) | Reference |

| Amide Naphthotube | 2-Phenyl Pyrimidine | Shielded Hydrogen Bonding, Hydrophobic Effects | 7.0 × 10⁵ M⁻¹ (in water) | chinesechemsoc.org |

| 1,3,5-Triazine Macrocycle | Octyl Glycosides | Multiple Hydrogen Bonds | 10³–10⁴ M⁻¹ (in chloroform) | nih.gov |

| Cucurbit researchgate.neturil (CB researchgate.net) | Anthracene-pyridinium | Hydrophobic Effects, Ion-Dipole | ~10⁵ M⁻¹ | nih.gov |

| Cucurbit uakron.eduuril (CB uakron.edu) | Anthracene-pyridinium | Hydrophobic Effects, Ion-Dipole | ~10⁷ M⁻¹ | nih.gov |

The development of these pyrimidine-incorporating receptors continues to be an active area of research, pushing the boundaries of molecular recognition and its application in various scientific fields. mdpi.comnih.gov

Supramolecular Tectons for Synthons Formation

2,5-Diphenylpyrimidine is an intriguing tecton for supramolecular chemistry. The presence of two phenyl rings offers the potential for significant π-π stacking interactions, while the nitrogen atoms of the pyrimidine core are available for hydrogen bonding. Research into the crystal engineering of pyrimidine derivatives has demonstrated their capacity to form robust and predictable supramolecular synthons.